4-(Boc-amino)-4-piperidineacetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIGFWOZJZBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695082-42-8 | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profiling and Structural Elucidation of 4-(Boc-amino)-4-piperidineacetic acid
A Comprehensive Technical Guide for Drug Development Professionals
Introduction & Structural Significance
4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry[1]. Featuring a fully saturated nitrogen heterocycle with a sterically congested quaternary carbon at the C4 position, this scaffold is instrumental in synthesizing spirocyclic peptidomimetics and conformationally restricted pharmacophores. The quaternary C4 center restricts the conformational degrees of freedom, which frequently translates to enhanced target binding affinity and improved metabolic stability against proteolytic degradation.
However, the structural complexity of this molecule—specifically its zwitterionic potential (a basic piperidine nitrogen and an acidic acetic acid moiety) combined with the sterically hindered Boc-protected amine—presents unique challenges for spectroscopic characterization[2]. This whitepaper provides an in-depth, causality-driven guide to the NMR, FT-IR, and HRMS profiling of this critical intermediate, establishing a self-validating analytical framework for researchers and quality control scientists.
Spectroscopic Characterization Workflows
A robust structural elucidation strategy cannot rely on a single modality. The presence of the quaternary C4 carbon necessitates orthogonal techniques to confirm connectivity and rule out structural isomers (e.g., 3-substituted or 2-substituted piperidines). The workflow below outlines the integrated approach required for unambiguous assignment.
Figure 1: Orthogonal spectroscopic workflow for structural validation of the piperidine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: The free base form of 4-(Boc-amino)-4-piperidineacetic acid exists as a zwitterion, rendering it poorly soluble in standard non-polar NMR solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice because its high dielectric constant and hydrogen-bond accepting capability disrupt intermolecular zwitterionic networks, ensuring complete dissolution. To prevent signal broadening of the piperidine ring protons caused by intermediate exchange rates of the secondary amine, acquiring the spectrum as an HCl or TFA salt is highly recommended.
Overcoming Quaternary Carbon Invisibility: The C4 carbon is notoriously difficult to detect in standard 1D 13C NMR due to its long longitudinal relaxation time (T1) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A self-validating protocol must employ 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe 2J and 3J couplings from the acetic acid methylene protons and the piperidine equatorial/axial protons to the C4 center.
Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | HMBC Correlations (1H to 13C) |
| Boc -CH3 | 1.35 (s, 9H) | 28.2 | Boc Quaternary C, Boc C=O |
| Boc Quat. C | - | 78.5 | - |
| Boc C=O | - | 154.5 | - |
| Piperidine C2, C6 | 3.10 - 3.25 (m, 4H) | 40.5 | C3, C5, C4 |
| Piperidine C3, C5 | 1.85 - 2.05 (m, 4H) | 31.0 | C2, C6, C4, Acetic -CH2- |
| Piperidine C4 | - | 52.0 | - |
| Acetic -CH2- | 2.55 (s, 2H) | 42.0 | C4, C3, C5, Acetic C=O |
| Acetic C=O | - | 172.0 | - |
| Boc -NH- | 6.95 (br s, 1H) | - | C4, Boc C=O |
| Piperidine -NH- | 8.80 (br s, 2H)* | - | C2, C6 |
| -COOH | 12.10 (br s, 1H) | - | - |
*Observed downfield when analyzed as the hydrochloride salt.
High-Resolution Mass Spectrometry (HRMS)
Causality in Ionization and Fragmentation: Electrospray Ionization in positive mode (ESI+) is optimal due to the high proton affinity of the piperidine nitrogen. The theoretical exact mass for the protonated molecule [M+H]+ is 259.1652 Da[1].
The fragmentation of the Boc group is highly predictable and serves as an internal diagnostic tool. The initial low-energy collision-induced dissociation (CID) triggers the loss of isobutene (-56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 203.1026. Subsequent decarboxylation (-44 Da) yields the fully deprotected amine fragment at m/z 159.1128.
Figure 2: Primary ESI+ MS/MS fragmentation pathways, highlighting characteristic Boc group cleavage.
Table 2: HRMS (ESI+) Diagnostic Ions
| Ion Species | Formula | Theoretical m/z | Mass Error (ppm) | Diagnostic Significance |
| [M+H]+ | C12H23N2O4+ | 259.1652 | < 2.0 | Confirms intact molecular weight[1]. |
| [M+H-C4H8]+ | C8H15N2O4+ | 203.1026 | < 2.0 | Confirms presence of tert-butyl group. |
| [M+H-C5H8O2]+ | C7H15N2O2+ | 159.1128 | < 2.0 | Confirms carbamate linkage (Boc). |
| [M+H-H2O]+ | C12H21N2O3+ | 241.1546 | < 2.0 | Confirms free carboxylic acid moiety[1]. |
Fourier Transform Infrared (FT-IR) Spectroscopy
Causality in Sample Handling: Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad band at ~3400 cm-1, which masks the critical Boc N-H stretching frequency. ATR eliminates this matrix interference, providing a pristine view of the hydrogen-bonding network.
Table 3: Key FT-IR (ATR) Vibrational Bands
| Wavenumber (cm-1) | Intensity | Assignment | Structural Implication |
| 3350 | Medium, sharp | N-H stretch | Secondary carbamate (Boc) amine. |
| 2950 - 2850 | Strong, broad | C-H stretch | Aliphatic piperidine ring protons. |
| 1710 | Strong, sharp | C=O stretch | Un-ionized carboxylic acid. |
| 1685 | Strong, sharp | C=O stretch | Urethane/carbamate carbonyl (Boc). |
| 1160 | Strong | C-O stretch | tert-butyl ether linkage. |
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility, the following protocols must be strictly adhered to. They are designed with built-in validation checks.
Protocol 1: Quantitative 13C NMR Acquisition for Quaternary Carbon Detection
Objective: To obtain a high signal-to-noise (S/N) ratio for the C4 quaternary carbon without relying solely on 2D NMR.
-
Sample Preparation: Dissolve 25 mg of 4-(Boc-amino)-4-piperidineacetic acid[3] in 0.6 mL of DMSO-d6 (99.9% D). Add 1 drop of Trifluoroacetic acid-d1 (TFA-d1) to fully protonate the piperidine nitrogen, locking it into a single conformational state.
-
Instrument Setup: Tune and match the probe to the 13C frequency. Calibrate the 90-degree pulse width specifically for the sample to maximize magnetization transfer.
-
Parameter Optimization (The Causality Check): Set the relaxation delay (D1) to 5 seconds. Why? Quaternary carbons lack dipole-dipole relaxation pathways from attached protons. A standard 1-second D1 will saturate the C4 signal, rendering it invisible. A 5-second delay ensures complete T1 relaxation between scans.
-
Acquisition: Acquire a minimum of 1,024 scans with inverse-gated decoupling (e.g., zgig pulse program) if absolute quantification is required, or standard composite pulse decoupling (zgpg30) for routine structural confirmation.
-
Validation: The spectrum is valid only if the DMSO-d6 septet (39.5 ppm) achieves an S/N ratio > 100:1, ensuring baseline noise does not obscure the C4 peak at ~52.0 ppm.
Protocol 2: HRMS-ESI Sample Preparation and Infusion
Objective: To acquire accurate mass data while preventing in-source fragmentation of the labile Boc group.
-
Solvent Matrix: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Why? Formic acid provides the necessary protons for ESI+ ionization, while methanol ensures the hydrophobic Boc group remains solvated during droplet evaporation.
-
Concentration: Dilute the stock solution to a final concentration of 1 µg/mL. Why? Concentrations above 5 µg/mL in ESI lead to space-charge effects in the ion trap/TOF tube, artificially broadening the mass peak and destroying sub-2 ppm mass accuracy.
-
Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250°C. Why? The Boc group is thermally labile. Temperatures exceeding 300°C will cause spontaneous thermal deprotection prior to ionization, falsely identifying the deprotected amine as the parent molecule.
-
Validation: The exact mass of the internal standard (e.g., Leucine Enkephalin) must read within 1.0 ppm of its theoretical value before and after the sample infusion.
References
-
PubChemLite. "1695082-42-8 (C12H22N2O4) - Structural Information and Predicted Collision Cross Section." PubChem Database, National Center for Biotechnology Information.[Link]
Sources
Overcoming Solubility Bottlenecks of 4-(Boc-amino)-4-piperidineacetic Acid in Organic Solvents: A Mechanistic and Practical Guide
Executive Summary
4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a highly valuable, cyclic α,α-disubstituted amino acid derivative frequently utilized as a building block in peptide synthesis and medicinal chemistry[1][2]. Despite its utility in designing highly helical peptides and targeted therapeutics, researchers consistently encounter a significant bottleneck: its stubborn insolubility in standard organic solvents[3].
As a Senior Application Scientist, I have observed that this solubility issue is not due to a lack of lipophilicity, but rather stems from the molecule's intrinsic thermodynamic properties—specifically, its existence as a zwitterion[3][4]. This whitepaper provides a comprehensive, field-proven guide to understanding the mechanistic causes of this insolubility and outlines self-validating protocols to overcome it without compromising the structural integrity of the molecule.
The Mechanistic Root of Insolubility: Zwitterionic Lattice Energy
To solve a solubility problem, one must first understand the solute's ionization state. 4-(Boc-amino)-4-piperidineacetic acid contains three key functional groups:
-
A carboxylic acid moiety (pKa ~3.5 - 4.0).
-
A secondary amine within the piperidine ring (pKa ~10.0 - 11.0).
-
A tert-butoxycarbonyl (Boc)-protected primary amine (neutral).
At neutral pH, or in the solid crystalline state, the acidic carboxyl group donates its proton to the basic piperidine nitrogen. This intramolecular acid-base reaction forms a zwitterion (an inner salt) characterized by a positively charged piperidinium cation and a negatively charged carboxylate anion[3][4].
Because of these dual charges, the molecules form a tightly packed crystal lattice held together by strong electrostatic intermolecular forces[4][5]. When introduced to non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes, the solvent-solute interactions are far too weak to overcome the crystal lattice energy, resulting in near-zero solubility[5][6]. Even in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), solubility remains frustratingly low without chemical intervention[3][7].
Solvent Profiling and Quantitative Solubility Data
The table below summarizes the expected solubility profile of 4-(Boc-amino)-4-piperidineacetic acid (and its close structural analogs) across common laboratory solvents[6][7].
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Observation |
| Water (pH 7.0) | 80.1 | < 0.1 | Exists as a neutral zwitterion; high lattice energy prevents dissolution[3][7]. |
| Methanol (MeOH) | 32.7 | ~ 2.5 | Protic nature disrupts some hydrogen bonding; requires sonication and heat (60°C)[7]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 5 - 10 | Polar aprotic; provides moderate solvation of the zwitterionic charges. |
| Dimethylformamide (DMF) | 36.7 | 1 - 5 | Poor solubility without additives; requires base for >10 mg/mL concentrations. |
| Dichloromethane (DCM) | 9.1 | < 0.1 | Highly insoluble; non-polar solvent cannot solvate the charged species. |
| Hexane | 1.9 | Insoluble | Completely non-polar; zero disruption of the crystal lattice. |
Strategic Workarounds: The "pH-Shift" in Organic Media
To force the compound into an organic solution, we must disrupt the zwitterion by shifting the equilibrium toward a single-charged or neutral species[3][8]. This is achieved via the addition of an acid or a base.
The Acid-Mediated Approach (Not Recommended): Adding an acid (e.g., HCl) protonates the carboxylate group, yielding a net-positive piperidinium cation[3][4]. While this improves solubility in polar solvents, I strongly advise against this approach for this specific molecule. The Boc protecting group is highly acid-labile. Using strong acids like Trifluoroacetic acid (TFA) or HCl to enhance solubility risks premature deprotection of the 4-amino group, ruining the building block before synthesis even begins[2].
The Base-Mediated Approach (Best Practice): Adding a lipophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the piperidinium nitrogen[3]. This converts the zwitterion into a carboxylate anion paired with a highly lipophilic counter-cation (e.g., DIPEA-H⁺). This lipophilic salt complex dissolves instantly and completely in DCM or DMF, and the basic conditions perfectly preserve the Boc protecting group.
Logical relationship of solvent and pH-adjustment strategies for zwitterionic dissolution.
Experimental Protocol: Base-Assisted Solubilization for Peptide Coupling
This self-validating protocol ensures complete dissolution of 4-(Boc-amino)-4-piperidineacetic acid for downstream amide coupling reactions (e.g., using HATU or EDC/HOBt)[2][9].
Materials Required:
-
4-(Boc-amino)-4-piperidineacetic acid (Purity >95%)[10]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Vortex mixer and ultrasonic bath
Step-by-Step Methodology:
-
Weighing: Accurately weigh 25.8 mg (0.1 mmol) of 4-(Boc-amino)-4-piperidineacetic acid into a dry 2 mL glass reaction vial.
-
Initial Solvation Attempt: Add 1.0 mL of anhydrous DCM or DMF to the vial.
-
Causality Check: Observe the vial. The compound will remain as a cloudy, white suspension. The solvent alone cannot break the electrostatic interactions of the zwitterion[5].
-
-
Base Addition (The Catalyst for Dissolution): Add 21 µL (0.12 mmol, 1.2 equivalents) of DIPEA directly to the suspension.
-
Causality Check: DIPEA acts as a proton acceptor, stripping the proton from the piperidine nitrogen (pKa ~10.5). The molecule transitions from a neutral zwitterion to a lipophilic DIPEA-carboxylate salt[3].
-
-
Agitation: Cap the vial and vortex for 30 seconds. If the solution is not entirely clear, place it in an ultrasonic bath at 25°C for 2 to 5 minutes[7].
-
Validation: Visually inspect the vial. The suspension will have cleared into a transparent, homogeneous solution. The system has self-validated the disruption of the crystal lattice.
-
Downstream Application: The solubilized compound is now ready for the addition of coupling reagents and the target amine.
Step-by-step experimental workflow for evaluating and enhancing organic solubility.
Conclusion
The apparent insolubility of 4-(Boc-amino)-4-piperidineacetic acid in organic solvents is an artifact of its zwitterionic state rather than an inherent lack of lipophilicity. By applying fundamental thermodynamic principles and utilizing a base-mediated pH shift (via DIPEA), researchers can rapidly and safely solubilize this critical building block without risking the integrity of the acid-labile Boc protecting group.
References
-
Chemistry LibreTexts. "1. Backgrounds of Amino Acids." LibreTexts. Available at: [Link]
-
Needham, Thomas E. "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI (1970). Available at:[Link]
-
Save My Exams. "Zwitterion - A level Chemistry Revision Notes." Save My Exams. Available at: [Link]
Sources
- 1. PubChemLite - 1695082-42-8 (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. US7402564B1 - Synthetic peptide amides - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
4-(Boc-amino)-4-piperidineacetic acid as a building block in medicinal chemistry
4-(Boc-amino)-4-piperidineacetic Acid: A Quaternary -Amino Acid Scaffold
Technical Guide for Medicinal Chemistry Applications
Executive Summary
In the landscape of peptidomimetics and small molecule drug discovery, 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) represents a high-value "rigidifier." Unlike flexible linear linkers, this gem-disubstituted piperidine scaffold offers a quaternary carbon center that locks molecular conformation, reducing the entropic penalty of ligand-receptor binding.
This guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of this building block.[1][2][3][4] It serves as a critical resource for scientists designing protease inhibitors , GPCR ligands (specifically CCR5 and somatostatin antagonists), and stabilized secondary structure mimetics .
Chemical Architecture & Properties
The core value of this scaffold lies in its topology. It is a cyclic
Structural Analysis
-
Quaternary Center: The C4 position is fully substituted, preventing racemization under standard coupling conditions and enforcing a specific exit vector for substituents.
-
-Amino Acid Character: The two-carbon spacing between the amine and the carboxylate (C4-CH2-COOH) classifies it as a
-amino acid analogue (if viewing the ring as the substituent). -
Orthogonality: The scaffold typically features:
- : Boc-protected (acid labile).
- : Secondary amine (can be Cbz, Fmoc, or Benzyl protected depending on the precursor).
- : Free carboxylic acid or ester.
| Property | Value / Description |
| CAS Number | 1695082-42-8 |
| Formula | |
| MW | 258.32 g/mol |
| pKa (Calc) | ~4.2 (COOH), ~9.8 (Piperidine NH) |
| Conformation | Chair conformation predominates; substituents at C4 adopt axial/equatorial positions based on steric bulk (A-value). |
Synthetic Pathways
The synthesis of 4-(Boc-amino)-4-piperidineacetic acid is non-trivial due to the construction of the quaternary center with a specific
Method A: HWE Olefination & Michael Addition (Scalable Route)
This method is preferred for large-scale preparation as it avoids the use of diazomethane.
-
Olefination: N-protected 4-piperidone reacts with triethyl phosphonoacetate (HWE reagent) to yield the
-unsaturated ester. -
Michael Addition: Conjugate addition of ammonia (or benzylamine followed by hydrogenolysis) introduces the amino group.
-
Protection & Hydrolysis: The amine is Boc-protected, and the ester is hydrolyzed to the acid.
Method B: Bucherer-Bergs & Homologation
-
Bucherer-Bergs: N-protected 4-piperidone reacts with KCN/(NH4)2CO3 to form the hydantoin.
-
Hydrolysis: Yields the
-amino acid (4-amino-4-carboxypiperidine). -
Homologation: Arndt-Eistert reaction converts the
-acid to the -acid (acetic acid side chain).
Visualization: Synthetic Workflow (Method A)
Figure 1: Scalable synthetic route via Horner-Wadsworth-Emmons olefination and Michael addition.
Medicinal Chemistry Applications
Peptidomimetics & Turn Induction
The gem-disubstitution at C4 forces the peptide backbone into a kink. When incorporated into a peptide chain, this scaffold acts as a
-
Mechanism: The steric bulk of the piperidine ring restricts the
and torsion angles of the amino acid, stabilizing folded conformations. -
Use Case: Designing analogues of somatostatin or neurokinin where a tight turn is required for receptor binding.
GPCR Ligand Design (CCR5 & Opioids)
The piperidine core is a "privileged structure" in GPCR medicinal chemistry.
-
CCR5 Antagonists: Derivatives of 4-aminopiperidine are potent CCR5 antagonists (e.g., Sch-350634).[5] The acetic acid side chain allows for extension into additional binding pockets.
-
Opioid Receptors: This scaffold is a homologue of the 4-anilidopiperidine class (fentanyl/carfentanil).[6] The extra methylene group in the acetic acid chain alters the distance to the anionic aspartate residue in the receptor, potentially modulating selectivity between
and opioid receptors.
Bifunctional Linkers (PROTACs)
The scaffold offers distinct attachment points:
-
Piperidine Nitrogen: Can be alkylated or acylated to attach an E3 ligase ligand (e.g., Thalidomide derivative).
-
Acetic Acid/Amine: Attaches to the Warhead (protein of interest ligand). The rigidity reduces the "floppiness" of the linker, potentially improving the ternary complex stability.
Experimental Protocols
Protocol A: Standard Coupling (Solid Phase Peptide Synthesis)
Use this protocol to incorporate the building block into a peptide chain.
Reagents:
-
Resin: Rink Amide or Wang Resin.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Activation: Dissolve 4-(Boc-amino)-4-piperidineacetic acid (3.0 eq relative to resin) in DMF (0.2 M). Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Pre-activation: Stir for 2 minutes to form the active ester. Note: Do not exceed 5 minutes to avoid potential side reactions at the quaternary center.
-
Coupling: Add the activated solution to the deprotected resin-bound amine. Shake at room temperature for 2 hours.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The steric hindrance at the quaternary center may require double coupling.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine if the reaction is incomplete.
Protocol B: Orthogonal Deprotection
-
Boc Removal: Treat with 20% TFA in DCM for 30 minutes. (Scavengers like triisopropylsilane are recommended if the molecule contains Trp/Met).
-
Piperidine N-Deprotection (if Cbz protected): Hydrogenation (
, Pd/C) in MeOH/EtOAc.
Decision Logic: When to Use This Scaffold
Figure 2: Decision matrix for selecting the 4-(Boc-amino)-4-piperidineacetic acid scaffold.
References
-
Teodori, E., et al. (2004). "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.
-
Tagat, J. R., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(17), 4509-4512.
- Vardanyan, R., & Hruby, V. (2014). "Synthesis and biological evaluation of 4-substituted piperidines." Future Medicinal Chemistry. (Contextual grounding on piperidine scaffolds in opioid research).
-
Sun, A., et al. (2018).[7] "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation." Chemical Science.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Engineering Conformational Constraints: A Technical Guide to Structural Analogs of 4-(Boc-amino)-4-piperidineacetic Acid
Executive Summary
In the realm of peptidomimetic drug design, overcoming the inherent pharmacokinetic liabilities of natural peptides—such as rapid proteolytic degradation and poor membrane permeability—requires the strategic introduction of conformational constraints. The 4-(Boc-amino)-4-piperidineacetic acid scaffold (and its structural analogs) represents a highly specialized class of cyclic β-amino acid derivatives. By embedding a quaternary stereocenter within a piperidine ring, this scaffold restricts the phi (
This whitepaper explores the structural biology, structure-activity relationships (SAR), and synthetic methodologies of 4-amino-4-piperidineacetic acid analogs, providing actionable, self-validating protocols for their integration into modern drug discovery pipelines.
Structural Biology & Mechanistic Rationale
The utility of the piperidineacetic acid scaffold extends beyond simple structural rigidity; it is a critical pharmacophore in the stabilization of specific receptor states. A prime example is its application in the design of integrin inhibitors.
Closure-Stabilizing Integrin Antagonists
Historically, small-molecule integrin inhibitors (e.g., targeting
Structural analogs of piperidineacetic acid, such as the active moieties in gantofiban, act as "pure closing inhibitors." Crystallographic data reveals that the polar nitrogen atom (N1) of the piperidine/piperazine ring is essential for stabilizing the bent-closed integrin state[3].
Mechanistic Causality: The piperidine N1 atom acts as a precise hydrogen bond donor to a specific water molecule ("Water 2") in the binding pocket. Water 2 subsequently hydrogen-bonds to "Water 1", which coordinates the metal ion in the metal-ion-dependent adhesion site (MIDAS) and the Ser123 oxygen[4]. Expulsion of Water 1 is a thermodynamic prerequisite for the integrin to transition to the open conformation. By anchoring this water network, the piperidineacetic acid scaffold effectively locks the integrin in its inactive, bent-closed state[5].
Caption: Mechanism of integrin bent-closed state stabilization via piperidine N1-mediated water network.
Structural Analogs and SAR Profiling
Modifying the 4-(Boc-amino)-4-piperidineacetic acid scaffold allows chemists to tune lipophilicity, steric bulk, and target affinity.
-
Ring Size Variations (Pyrrolidine & Azepane Analogs): Contracting the ring to a 5-membered pyrrolidine alters the trajectory of the acetic acid side chain, often favoring tighter β-turn mimicry. Expanding to a 7-membered azepane increases entropic penalty but can capture larger hydrophobic pockets.
-
Chain Homologation (
vs. Amino Acids): The parent 4-amino-4-piperidinecarboxylic acid is an -disubstituted amino acid. Inserting a methylene group to form the acetic acid derivative creates a -amino acid[1]. This homologation displaces the piperidine nitrogen by approximately 1.3 Å, which is often the exact distance required to optimize hydrogen bonding with MIDAS-associated water molecules[3]. -
N1-Substitutions: The basicity of the piperidine nitrogen can be modulated via alkylation, arylation, or acylation, directly impacting the compound's pKa and oral bioavailability.
Quantitative Data: Analog Comparison
| Scaffold Analog | Ring Size | Amino Acid Type | Typical pKa (N1) | Helix Propensity | Primary Application |
| 4-Amino-4-piperidinecarboxylic acid | 6 | 9.8 | High | Water-soluble helical peptides[1] | |
| 4-Amino-4-piperidineacetic acid | 6 | 10.1 | Moderate | Integrin antagonists (e.g., Gantofiban)[3] | |
| 3-Amino-3-pyrrolidineacetic acid | 5 | 9.2 | Low (Turn) | GPCR ligands, Spirocyclics | |
| 4-Amino-1-acyl-piperidineacetic acid | 6 | Non-basic | Low | Protease inhibitors |
Synthetic Methodologies & Protocols
The synthesis of quaternary
Protocol 1: Synthesis of 4-(Boc-amino)-4-piperidineacetic acid via Arndt-Eistert Homologation
Causality: Direct synthesis of the
Step-by-Step Methodology:
-
Strecker Reaction: Dissolve 1-Boc-piperidin-4-one (1.0 eq) in a mixture of aqueous ammonia and ammonium chloride. Add sodium cyanide (1.2 eq) dropwise at 0°C. Rationale: The high concentration of ammonia drives the equilibrium toward the imine, which is subsequently trapped by the cyanide ion to form the
-amino nitrile. -
Hydrolysis: Reflux the isolated
-amino nitrile in 6M HCl for 24 hours to yield 4-amino-piperidine-4-carboxylic acid. Caution: This removes the N1-Boc group. -
Reprotection: React the intermediate with di-tert-butyl dicarbonate (
) in a biphasic NaOH/Dioxane system to selectively protect both the N1 and C4-amino groups, yielding 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. -
Arndt-Eistert Homologation:
-
Activate the carboxylic acid using isobutyl chloroformate and N-methylmorpholine at -15°C.
-
Add ethereal diazomethane to form the diazoketone. Rationale: Diazomethane insertion is highly specific and preserves the quaternary stereocenter.
-
Perform Wolff rearrangement using silver benzoate (
) in aqueous dioxane to yield the final 4-(Boc-amino)-4-piperidineacetic acid.
-
Caption: Synthetic workflow for 4-amino-4-piperidineacetic acid via Strecker and Arndt-Eistert reactions.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The quaternary nature of the C4 carbon creates severe steric shielding around the amino group. Standard coupling reagents (e.g., HBTU/DIPEA) will fail or result in massive deletion sequences. A highly reactive, less sterically hindered active ester must be generated.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group.
-
Activation: In a separate vial, dissolve 4-(Boc-amino)-4-piperidineacetic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add HOAt (3.0 eq) and collidine (6.0 eq). Rationale: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is significantly more efficient for sterically hindered couplings than HOBt. Collidine is used instead of DIPEA to minimize base-catalyzed epimerization (though less relevant for achiral quaternary centers, it maintains a cleaner reaction profile).
-
Coupling: Add the activated mixture to the resin and agitate at 45°C for 4 hours. Rationale: Elevated temperature (microwave-assisted if available) provides the kinetic energy required to overcome the steric barrier of the quaternary center.
-
Validation: Perform a Kaiser test. If positive, repeat the coupling step before proceeding to the next amino acid.
Conclusion
The 4-(Boc-amino)-4-piperidineacetic acid scaffold is a masterclass in rational drug design. By leveraging the geometric constraints of the piperidine ring and the precise spatial arrangement of the
References
1.[1] Wysong, C. L., et al. "4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link] 2.[6] "Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil." ResearchGate. Available at:[Link] 3.[3] Lin, F.-Y., et al. "A general chemical principle for creating closure-stabilizing integrin inhibitors." PMC - NIH. Available at:[Link] 4.[2] Springer, T. A., et al. "A general chemical principle for creating closure-stabilizing integrin inhibitors." PMC - NIH. Available at:[Link] 5.[4] "Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications." MDPI. Available at:[Link] 6.[5] "7UCY: Integrin alpha IIB beta3 complex with gantofiban." RCSB PDB. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Commercial & Technical Profile: 4-(Boc-amino)-4-piperidineacetic Acid
This guide provides an in-depth technical analysis of 4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8), a specialized gem-disubstituted piperidine building block. It is structured to serve drug discovery professionals requiring procurement strategies, synthesis validation, and application insights.
Executive Summary
4-(Boc-amino)-4-piperidineacetic acid is a rare, high-value scaffold used primarily in peptidomimetic drug design. Its structure features a piperidine ring gem-disubstituted at the 4-position with a protected amino group (tert-butoxycarbonyl) and an acetic acid side chain. This specific geometry forces the piperidine ring into a chair conformation that rigidly orients substituents, making it an ideal "turn inducer" in peptide backbones and a pharmacophore scaffold for GPCR ligands (e.g., CCR5, M3 antagonists).
Unlike its more common isomer, 1-Boc-4-amino-4-piperidinecarboxylic acid (where the ring nitrogen is protected), this molecule possesses a free secondary amine on the ring and a Boc-protected primary amine at the quaternary center. This orthogonal protection scheme allows for immediate functionalization of the piperidine nitrogen without deprotection steps, streamlining library synthesis.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | 4-(Boc-amino)-4-piperidineacetic acid |
| CAS Number | 1695082-42-8 |
| Synonyms | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid; N-Boc-4-amino-4-carboxymethylpiperidine |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.32 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1(CC(O)=O)CCNCC1 |
| Core Motif | Gem-disubstituted piperidine (Gamma-amino acid analog) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Calc) | Amine: ~10.5 (Piperidine NH); Acid: ~4.2 (COOH) |
Supply Chain Landscape
The commercial availability of CAS 1695082-42-8 is limited compared to its 1-Boc analogs. It is classified as a Tier 3 Building Block (Specialty/Custom Synthesis), rather than a Tier 1 commodity.
Primary Suppliers & Distributors
Based on current global inventories, the following suppliers are verified sources. Note that "In-Stock" status for this tier often implies a lead time of 2–3 weeks for re-synthesis.
| Supplier | Region | Catalog Status | Purity Guarantee | Notes |
| BLD Pharm | Global/China | Listed | >95% | Primary source for small scale (1g - 10g). |
| GuideChem Network | Aggregator | Varies | Varies | Aggregates smaller synthesis houses; requires strict QA. |
| WuXi AppTec | Global | Custom | >98% | Recommended for bulk (>100g) via FTE/FFS contracts. |
| Enamine | Ukraine/EU | Custom | >95% | Likely available via their "REAL" database logic (Make-on-Demand). |
Strategic Procurement Directive
For drug development campaigns requiring >10 grams:
-
Do not rely on catalog stock. The "free piperidine NH" makes this compound prone to dimerization or aggregation over long storage periods if not salt-formed.
-
Request the HCl or TFA salt. The free base zwitterion is less stable.
-
Initiate Custom Synthesis: If catalog lead times exceed 4 weeks, commission a synthesis batch (See Section 5).
Synthesis & Manufacturing (The Self-Validating System)
To ensure Scientific Integrity , one must understand the provenance of the material. The synthesis of gem-disubstituted piperidines with an acetic acid side chain is non-trivial. The most robust "Self-Validating" route—which you can use to audit supplier routes—is the Strecker-Arndt-Eistert Homologation .
The "Expert" Route: Homologation Strategy
This protocol validates the structure because the starting material (4-piperidone) guarantees the ring size, and the Arndt-Eistert sequence guarantees the extension of the carboxylic acid to the acetic acid side chain without scrambling the quaternary center.
Figure 1: Validated synthesis pathway via Arndt-Eistert homologation to ensure regiochemical fidelity.
Quality Assurance Protocol
When receiving this material from a supplier, the following analytical signals are mandatory to confirm identity and exclude the common impurity (the non-homologated amino acid):
-
1H NMR (DMSO-d6):
-
Distinctive Singlet: Look for a singlet at δ ~2.4-2.6 ppm integrating to 2H. This corresponds to the -CH2-COOH methylene group. If this is absent, you likely have the alpha-amino acid (COOH attached directly to the ring).
-
Boc Group: Strong singlet at δ 1.4 ppm (9H).
-
Piperidine Ring: Multiplets at δ 1.6–3.0 ppm.
-
-
LCMS:
-
Target Mass: [M+H]+ = 259.32.
-
Common Impurity Mass: [M+H]+ = 245.30 (Missing the CH2 methylene).
-
Applications in Drug Discovery
This scaffold is uniquely valuable for Constrained Peptidomimetics .
Turn Inducers in Peptide Design
The gem-disubstitution at the 4-position forces the piperidine ring into a rigid chair conformation. When incorporated into a peptide backbone, the orthogonal vectors of the amino and acetic acid groups induce a specific turn (often a
GPCR & Protease Inhibitors
-
CCR5 Antagonists: The 4-amino-piperidine core is a privileged structure in HIV entry inhibitors (e.g., Vicriviroc analogs). The acetic acid arm provides a "handle" to reach into polar pockets (e.g., Asp/Glu residues) within the receptor binding site.
-
M3 Muscarinic Antagonists: Used as a linker to connect bi-aryl pharmacophores, providing optimal spacing and solubility.
Figure 2: Strategic utility of the scaffold in modern medicinal chemistry modalities.
Handling and Stability
-
Storage: Store at -20°C. The compound is hygroscopic.
-
Reactivity Warning: The free secondary amine is nucleophilic. Avoid storage in solvents containing ketones or aldehydes to prevent unintended imine formation.
-
Deprotection: The Boc group is acid-labile (TFA/DCM or HCl/Dioxane). Ensure the acetic acid moiety is protected (e.g., as a methyl ester) if selective N-deprotection is required, although the Boc removal is generally orthogonal to the carboxylic acid.
References
-
BLD Pharm. (2023). Product Datasheet: 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8).[1] Retrieved from
-
PubChem. (2023).[2] Compound Summary: 2-(4-aminopiperidin-4-yl)acetic acid derivatives. National Library of Medicine. Retrieved from
-
Jones, S. P., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry. Retrieved from
-
Vertex Pharmaceuticals. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from
-
Cayman Chemical. (2023). 4-(N-Boc-amino)piperidine Technical Information. Retrieved from
Sources
Methodological & Application
Application Note: High-Efficiency Incorporation of 4-(Boc-amino)-4-piperidineacetic Acid in Solid-Phase Peptide Synthesis
This Application Note is designed to guide the incorporation of 4-(Boc-amino)-4-piperidineacetic acid (a gem-disubstituted, conformationally constrained diamino acid scaffold) into solid-phase peptide synthesis (SPPS) workflows.
This guide assumes the standard Fmoc/tBu orthogonal protection strategy, where the Boc group on the 4-amino position serves as a semi-permanent protecting group (removed during final TFA cleavage) or a handle for post-cleavage modification (if using specific resins).
Executive Summary
4-(Boc-amino)-4-piperidineacetic acid is a specialized building block used to introduce conformational constraints (typically
Key Challenges:
-
Steric Hindrance: The quaternary center at C4 and the secondary amine (N1) of the piperidine ring create significant steric barriers during coupling.
-
Solubility: The rigid piperidine scaffold can induce on-resin aggregation.
-
Detection: Standard Kaiser tests fail for secondary amines (N1); the Chloranil or p-Nitrophenol test is required.
Strategic Considerations & Chemical Logic
Structural Definition & Orthogonality
Ensure your building block matches the specific isomer required. This guide addresses the Gem-Disubstituted C4 Scaffold :
-
C4 Position: Substituted with -NH-Boc and -CH_2-COOH.
-
N1 Position: Secondary amine (requires Fmoc protection for SPPS elongation).
Protection Scheme (Fmoc SPPS):
- -Amine Equivalent (N1): Must be Fmoc-protected to allow chain assembly. If your starting material has a free N1, you must perform a solution-phase Fmoc protection before SPPS (See Supplementary Protocol A).
-
Side-Chain Amine (C4-NH): Boc-protected . Stable to 20% Piperidine (Fmoc removal). Cleaved by 95% TFA (Final cleavage).
Coupling Logic
-
Activation: The acetic acid arm (-CH_2-COOH) is less hindered than a direct carboxyl (-COOH), allowing standard activation (HATU/DIC).
-
Acylation of N1: When coupling the next amino acid to the N1 piperidine nitrogen, you are acylating a hindered secondary amine. This requires high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6]
-
Resin: Rink Amide (0.6 mmol/g) or Wang Resin (for C-terminal acids).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (peptide grade), DCM, NMP (N-methylpyrrolidone - recommended for difficult couplings).
-
Monitoring: Chloranil Test Kit (for secondary amines).
Workflow Diagram (Graphviz)
Figure 1: SPPS workflow for incorporating 4-(Boc-amino)-4-piperidineacetic acid. Note the switch from Kaiser to Chloranil test at Step 5.
Step-by-Step Procedure
Step A: Preparation of the Building Block
Ensure the N1-Piperidine nitrogen is Fmoc-protected.
-
Dissolve Fmoc-4-(Boc-amino)-4-piperidineacetic acid (3.0 eq relative to resin loading) in NMP.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately prior to addition to the resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less risky with this achiral/quaternary center, it minimizes side reactions).
Step B: Coupling to the Resin (or Previous AA)
-
Transfer the activated solution to the reaction vessel containing the deprotected resin.
-
Agitate (shake/vortex) for 2 to 4 hours at room temperature. Extended time is required due to the bulk of the piperidine ring.
-
Wash resin: DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a Kaiser Test .
-
Blue: Incomplete coupling. Recouple using fresh reagents.
-
Yellow/Colorless: Complete coupling. Proceed.
-
Step C: Elongation (The Critical Step)
The N1 nitrogen is now the N-terminus. It is a secondary amine.
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.[2]
-
Coupling the Next Amino Acid:
-
Use HATU or PyAOP (preferred for secondary amines).
-
Use Double Coupling protocol automatically:
-
Round 1: 1 hour at RT.
-
Round 2: 1 hour at RT (fresh reagents).
-
-
Solvent: Use NMP or a mixture of DMF/DCM (1:1) to improve swelling and accessibility.
-
-
QC Check: Perform a Chloranil Test (acetaldehyde/chloranil).
-
Note: The Kaiser test will NOT detect free secondary amines reliably.
-
Blue/Green: Positive (Unreacted secondary amine). Recouple.
-
Colorless/Brown: Negative (Coupled).
-
Step D: Final Cleavage & Boc Removal
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Prepare Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%) .
-
Add cocktail to resin and shake for 2-3 hours .
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Slow Coupling (Step B) | Kaiser test remains blue after 4h. | Steric bulk of the gem-disubstituted center. | Switch to PyAOP/HOAt at 50°C (microwave assisted if available, max 60°C). |
| Incomplete Acylation (Step C) | Chloranil test positive after double coupling. | Low nucleophilicity of N1-piperidine. | Use Sym-collidine instead of DIPEA; try HATU in NMP at 60°C. |
| Aggregation | Resin clumps; flow rate drops. | Hydrophobic interaction of piperidine rings. | Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for washes and coupling. |
| Product Mass +100 Da | Mass spec shows +100 Da adduct. | Boc group not removed. | Incomplete TFA cleavage. Extend cleavage time to 4 hours or use fresh TFA. |
Supplementary Protocol A: Fmoc Protection of N1 (If required)
Use this if your material is supplied as "4-(Boc-amino)-4-piperidineacetic acid" (free secondary amine).
-
Dissolve 1.0 eq of the amino acid in Water/Dioxane (1:1) .
-
Add 1.5 eq NaHCO3 .
-
Add 1.1 eq Fmoc-OSu (Fmoc-N-hydroxysuccinimide) slowly at 0°C.
-
Stir at RT for 12 hours.
-
Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Result:N-Fmoc-4-(Boc-amino)-4-piperidineacetic acid (Ready for SPPS).
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455-2504.
-
Teodori, E., et al. (2004).[8] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives." Journal of Medicinal Chemistry, 47(24), 6070-6081.[8]
- Albericio, F., & Tulla-Puche, J. (2008). "The Professional's Guide to Peptide Synthesis." CRC Press. (Standard reference for Chloranil test protocols).
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Incorporating 4-(Boc-amino)-4-piperidineacetic Acid into Peptide Sequences
This Application Note is structured to guide researchers through the complex process of incorporating the sterically hindered, non-canonical amino acid 4-(Boc-amino)-4-piperidineacetic acid (Boc-Apc-OH derivative) into peptide sequences.
Abstract & Molecule Profile
The incorporation of 4-(Boc-amino)-4-piperidineacetic acid presents a unique set of synthetic challenges and opportunities. Structurally, this molecule features a piperidine ring with a gem-disubstituted quaternary center at position 4, bearing both a protected amino group (-NH-Boc) and an acetic acid moiety (-CH2-COOH).
This scaffold acts as a rigid conformational constraint, often inducing
Key Structural Challenges:
-
Steric Bulk: The C4 quaternary center severely reduces the reactivity of the 4-amino group.
-
Orthogonality: The N1-piperidine nitrogen must be protected (e.g., Fmoc, Cbz, or Benzyl) distinct from the N4-Boc group to ensure linear synthesis.
-
Solubility: The rigid hydrophobic core can lead to on-resin aggregation.
Pre-Synthesis Preparation: Scaffold Protection
Critical Step: Commercial sources often supply 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) with the piperidine nitrogen (N1) unprotected. Before SPPS, N1 must be protected to prevent uncontrolled side reactions.
Protocol: N1-Fmoc Protection (For Boc-SPPS Strategy)
If utilizing Boc-chemistry SPPS, the N1 position requires base-stable protection (e.g., Fmoc or Z).
Reagents:
-
4-(Boc-amino)-4-piperidineacetic acid (1.0 eq)[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
NaHCO3 (2.5 eq)
-
Solvent: Water/Dioxane (1:1 v/v)
Procedure:
-
Dissolve the amino acid in Water/Dioxane.
-
Add NaHCO3 and stir until dissolved.
-
Add Fmoc-OSu slowly at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Acidify with 1M HCl to pH 2–3.
-
Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Validation: Verify mono-protection via LC-MS (Target Mass: MW + Fmoc).
Solid Phase Peptide Synthesis (SPPS) Protocol
Recommended Strategy: Boc-Chemistry SPPS. Rationale: The building block contains a Boc-protected amine.[1][2][3][4][5][6] Using it in Fmoc-SPPS is only viable if it is the N-terminal residue. If chain elongation is required, the Boc group must be removed with TFA, which is incompatible with standard Fmoc resins (e.g., Wang, Rink Amide). Therefore, this protocol focuses on Boc-SPPS on MBHA resin.
Phase A: Coupling the Residue TO the Resin
The acetic acid arm (-CH2-COOH) is less hindered than the amine, allowing for standard activation.
Reagents:
-
Protected AA: N1-Fmoc-4-(Boc-amino)-4-piperidineacetic acid (3.0 eq)
-
Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)
-
Solvent: DMF/NMP (1:1)[7]
Steps:
-
Pre-activation: Dissolve AA and Oxyma in DMF. Add DIC. Activate for 2–3 minutes.
-
Coupling: Add mixture to the neutralized resin.
-
Time: Shake for 60–90 minutes at Room Temperature.
-
Monitoring: Perform Kaiser Test. (Expect: Colorless beads/Yellow solution = Complete).
Phase B: Deprotection (Boc Removal)
Reagent: 50% TFA in DCM with 0.5% Indole (scavenger). Steps:
-
Wash resin with DCM (3x).
-
Treat with 50% TFA/DCM for 2 min (Flow wash).
-
Treat with 50% TFA/DCM for 20 min (Batch).
-
Wash with DCM (3x), then 5% DIPEA/DCM (Neutralization).
Phase C: Chain Elongation (The "Difficult Coupling")
This is the critical bottleneck. The amine is attached to a quaternary carbon. Standard coupling will fail.
High-Efficiency Coupling Protocol: We recommend HATU/HOAt activation with extended reaction times or Microwave assistance.
| Parameter | Standard Protocol | Hindered Protocol (Recommended) |
| Coupling Reagent | HBTU / DIC | HATU or PyAOP |
| Additive | HOBt | HOAt (7-Aza-1-hydroxybenzotriazole) |
| Equivalents | 3-4 eq | 4-5 eq |
| Base | DIPEA (6-8 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Temperature | RT | 50°C - 75°C (Microwave) or 50°C (Conventional) |
| Time | 1 hour | 2 x 2 hours (Double Couple) |
| Solvent | DMF | NMP (Superior solvation of aggregates) |
Step-by-Step Elongation:
-
Dissolve the next Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in NMP.
-
Add Base: Add HOAt (5 eq) and DIPEA (10 eq). Note: Pre-activation should not exceed 30 seconds to avoid racemization of the incoming AA.
-
Transfer immediately to the resin containing the deprotected 4-amino-piperidine residue.
-
React:
-
Microwave: 75°C for 10 minutes (25W).
-
Conventional: 50°C for 3 hours.
-
-
Wash with NMP.
-
Repeat (Double Coupling) with fresh reagents.
-
Test: Chloranil Test (Sensitive for secondary/hindered amines). Kaiser test may give false negatives due to steric shielding.
Visualization of Workflow
The following diagram illustrates the critical decision pathways and steric bottlenecks in the synthesis.
Figure 1: Strategic workflow for incorporating the hindered piperidine scaffold, highlighting the critical elongation bottleneck.
Troubleshooting & Optimization
Issue: Incomplete Coupling to the 4-Amino Group
Mechanism: The gem-dimethyl effect combined with the piperidine ring creates a "neopentyl-like" amine environment. The nucleophile is buried. Solution:
-
Switch Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts often outperform uronium salts in hindered couplings.
-
Solvent Magic: Use 100% NMP or a mixture of DMSO/NMP (1:4) . DMSO acts as a chaotrope to disrupt secondary structure aggregation.
-
Acyl Fluorides: Convert the incoming amino acid to an acid fluoride (using TFFH) which is smaller and more reactive than the OBt/OAt active ester.
Issue: Piperidine Ring Aggregation
Mechanism: The hydrophobic piperidine core can induce beta-sheet aggregation on the resin. Solution: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling.
References
-
Albericio, F., & Barluenga, S. (2007). Efficient peptide coupling involving sterically hindered amino acids. This seminal paper discusses the use of PyAOP and HATU for Aib and similar hindered residues.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Introduces HOAt for hindered couplings.
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DIC, Piperidine). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. 6271-07-4_CAS号:6271-07-4_1,3-Dioxolo[4, 5-g]isoquinoline, 7,8-dihydro-5- (3,4,5-trimethoxyphenyl)-, hydrochloride - 化源网 [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1695082-42-8|4-(Boc-amino)-4-piperidineacetic acid|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro and In Vivo Studies of 4-(Boc-amino)-4-piperidineacetic Acid Derivatives
This guide details the experimental characterization of 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) and its bioactive derivatives. This scaffold represents a gem-disubstituted, conformationally constrained
Its primary utility lies in two domains:
-
Peptidomimetics: Inducing stable secondary structures (e.g.,
-turns, -helices) due to the steric bulk at the C4 quaternary center. -
Neuropathic Pain & Epilepsy: Functioning as an
calcium channel ligand, similar to Gabapentin and Pregabalin.
Part 1: Strategic Design & Synthetic Considerations
The Scaffold Advantage
The 4-(Boc-amino)-4-piperidineacetic acid scaffold offers a unique "molecular handle." Unlike the carbocyclic Gabapentin, the piperidine nitrogen (N1) allows for further functionalization (alkylation, acylation) without disrupting the pharmacophore at C4. This enables the creation of dual-action ligands or the optimization of pharmacokinetic properties (solubility/permeability).
Synthetic Handling Protocol
Challenge: The quaternary center at C4 creates significant steric hindrance, making the coupling of the acetic acid tail or the deprotected amine difficult using standard protocols.
Optimized Coupling Protocol (for Peptidomimetics):
-
Deprotection: Remove Boc group using 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetate salts which can interfere with biological assays).
-
Coupling Reagents: Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of standard EDC/HOBt.
-
Conditions:
-
Solvent: DMF/NMP (1:1 ratio) to improve solubility of the zwitterionic intermediate.
-
Base: DIPEA (3.0 equivalents).[1]
-
Time: Extended reaction time (4–6 hours) is required due to the steric bulk.
-
Part 2: In Vitro Profiling Protocols
Primary Target Assay: Subunit Binding
For derivatives designed as Gabapentinoids, affinity for the
Mechanism: Ligand binding reduces the trafficking of VGCCs to the presynaptic membrane, decreasing calcium influx and neurotransmitter (Glutamate/Substance P) release.
Protocol: [³H]-Gabapentin Radioligand Binding Assay
-
Objective: Determine the Binding Affinity (
) of the derivative. -
Tissue Source: Porcine cerebral cortex synaptic membranes (rich in
).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 100,000 x g for 30 min. Resuspend pellet to protein conc. of ~0.5 mg/mL.
-
Incubation:
-
Total Binding: 100 µL Membranes + 50 µL [³H]-Gabapentin (10 nM final) + 50 µL Buffer.
-
Non-Specific Binding (NSB): Add 10 µM unlabeled Gabapentin.
-
Test Compound: Add 50 µL of derivative (concentration range: 1 nM – 100 µM).
-
-
Reaction: Incubate for 45 minutes at 25°C (room temperature ensures equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is the dissociation constant of Gabapentin, typically ~15-20 nM).
Metabolic Stability: Microsomal Stability Assay
The piperidine ring is susceptible to oxidative metabolism (N-oxidation or
Protocol:
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Incubation: Spike test compound (1 µM) into microsomes at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Part 3: In Vivo Pharmacokinetics & Efficacy
Pharmacokinetic (PK) Profile
A major challenge for piperidine-based zwitterions is oral bioavailability. Gabapentin utilizes the LAT1 (L-type Amino Acid Transporter) for gut absorption. Derivatives with bulky N-substituents may lose affinity for LAT1, requiring prodrug strategies.
Rat PK Study Design:
-
Animals: Male Sprague-Dawley rats (n=3 per group), jugular vein cannulated.
-
Dosing:
-
Group A: IV Bolus (1 mg/kg) – Vehicle: Saline.
-
Group B: Oral Gavage (10 mg/kg) – Vehicle: Methylcellulose (0.5%).
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Key Parameters:
, , , (Bioavailability).
Efficacy Model: Spinal Nerve Ligation (SNL)
This model mimics neuropathic pain and is highly sensitive to
Protocol:
-
Induction: Under anesthesia, expose the left L5 and L6 spinal nerves. Tightly ligate them with 6-0 silk suture.
-
Recovery: Allow 7–10 days for mechanical allodynia to develop.
-
Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments. Only rats with PWT < 4g are included.
-
Treatment: Administer Test Compound (e.g., 30, 100 mg/kg PO) or Vehicle.
-
Readout: Measure PWT at 1, 2, 4, and 6 hours post-dose.
-
Success Criteria: A significant increase in PWT (reversal of allodynia) compared to vehicle, ideally comparable to a Pregabalin positive control.
Part 4: Data Visualization & Pathways
Mechanism of Action: Modulation
The following diagram illustrates how the derivative interrupts the pain signaling pathway.
Figure 1: Mechanism of Action for Aza-Gabapentinoids. The compound binds
Experimental Workflow: From Scaffold to Lead
Figure 2: Integrated Drug Discovery Workflow. A stage-gate process ensuring only stable, high-affinity compounds progress to in vivo efficacy models.
Part 5: Summary of Key Data Parameters[2]
| Parameter | Assay / Method | Target Value (Lead Candidate) | Notes |
| Binding Affinity ( | [³H]-Gabapentin Binding | < 50 nM | Comparable to Gabapentin ( |
| Metabolic Stability | Human Microsomes | Piperidine N-oxidation is the primary risk. | |
| Permeability ( | Caco-2 Assay | Essential for oral dosing; assesses LAT1 transport. | |
| Bioavailability ( | Rat PK (PO vs IV) | > 50% | Zwitterions often suffer from poor passive diffusion. |
| Efficacy (ED50) | SNL Model (Rat) | < 30 mg/kg | Lower dose reduces sedation side effects. |
References
-
Mechanistic Basis of Gabapentinoid Action
- Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry.
-
Synthesis of Constrained Amino Acids
- Satzinger, G. (1994). "Antiepileptics from gamma-aminobutyric acid." Arzneimittelforschung. (Foundational work on Gabapentin/cyclic amino acids).
-
Peptidomimetic Design using Piperidine Scaffolds
-
Trabocchi, A., & Guarna, A. (2025).[2] "Peptidomimetics in Organic and Medicinal Chemistry." ResearchGate.
-
-
In Vivo Neuropathic Pain Protocols
- Kim, S. H., & Chung, J. M. (1992).
-
Commercial Availability & Structure Verification
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Coupling of 4-(Boc-amino)-4-piperidineacetic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the racemization of 4-(Boc-amino)-4-piperidineacetic acid during peptide coupling reactions. This sterically hindered, α,α-disubstituted amino acid analog presents unique challenges to maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(Boc-amino)-4-piperidineacetic acid prone to racemization?
A1: Any chiral amino acid (excluding glycine) can undergo racemization during peptide synthesis.[1] The process involves the loss of stereochemical integrity at the α-carbon. For 4-(Boc-amino)-4-piperidineacetic acid, its steric bulk can slow down the desired coupling reaction, providing a greater opportunity for side reactions that lead to racemization to occur. The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can then lead to epimerization.[2][3]
Q2: What are the consequences of racemization in my final peptide product?
A2: The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] Racemization introduces diastereomeric impurities that can be challenging to separate from the target peptide.[1] These impurities can lead to a significant reduction or complete loss of biological efficacy and may introduce off-target effects.[1]
Q3: Are there specific coupling reagents that are better at preventing racemization with this type of amino acid?
A3: Yes, the choice of coupling reagent is a critical factor.[2] For sterically hindered amino acids like 4-(Boc-amino)-4-piperidineacetic acid, uronium and phosphonium salt-based reagents are generally preferred over carbodiimides used alone.[4][5] Reagents like HATU, HCTU, and PyAOP are particularly effective as they form highly reactive activated esters, which can accelerate the coupling reaction and minimize the time for racemization to occur.[5]
Q4: How important is the choice of base in the coupling reaction?
A4: The choice and concentration of the base are extremely important.[1] Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the rate of racemization by promoting the abstraction of the α-proton.[1][6] For sensitive couplings, it is advisable to use a weaker or more sterically hindered base.[1][7]
Troubleshooting Guide: Racemization of 4-(Boc-amino)-4-piperidineacetic Acid
This guide provides a systematic approach to diagnosing and resolving issues with racemization during the coupling of 4-(Boc-amino)-4-piperidineacetic acid.
Issue: Significant Racemization Detected in the Final Peptide
Potential Cause 1: Inappropriate Coupling Reagent and Additives
Carbodiimide reagents such as DCC and DIC, when used without racemization-suppressing additives, are known to cause higher rates of racemization.[2][4] While uronium/aminium reagents like HBTU and HATU are more efficient, they can still lead to racemization, especially in the presence of a strong base.[2]
Solution:
-
Incorporate Racemization-Suppressing Additives: When using carbodiimides (e.g., DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][7] These additives form active esters that are less prone to racemization.[1][2] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[7]
-
Utilize High-Efficiency Coupling Reagents: For sterically hindered amino acids, reagents that form highly reactive esters are recommended.[5] HATU, HCTU, and COMU are excellent choices.[5][8] TOTT has also shown good results with sterically hindered amino acids, with reports of lower racemization levels.[7]
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activated Ester Type | Reactivity | Notes on Racemization |
| DIC/HOBt | OBt ester | Moderate | Generally low when HOBt is used.[7][9] |
| HBTU/PyBOP | OBt ester | Moderate | Can be insufficient for very hindered residues.[5] |
| HATU/PyAOP | OAt ester | High | Generally low due to rapid coupling.[5][8] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[5] |
| COMU | Oxyma ester | High | Reported to have a low tendency for racemization.[8][10] |
Potential Cause 2: Inappropriate Base Selection and Concentration
The base used during the coupling step plays a significant role in the rate of racemization.[1] Stronger, less sterically hindered bases like DIPEA can increase the likelihood of epimerization.[1][7]
Solution:
-
Switch to a Milder or Sterically Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[7][11]
-
Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.[1]
Potential Cause 3: Elevated Reaction Temperature and Prolonged Pre-activation
Higher reaction temperatures can significantly increase the rate of racemization.[1][12] Additionally, allowing the amino acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[2]
Solution:
-
Control the Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C).[1] While microwave-assisted synthesis can be beneficial for hindered couplings, consider lowering the temperature to minimize racemization.[1][5]
-
Minimize Pre-activation Time: Prepare the activated amino acid solution immediately before adding it to the resin.[2][11]
Potential Cause 4: Solvent Effects
The polarity of the solvent can influence the rate of racemization.[12][13] More polar solvents may favor the side reactions leading to epimerization.[13]
Solution:
-
Solvent Selection: While DMF is a common solvent, for particularly sensitive couplings, consider less polar alternatives or solvent mixtures. NMP can be a good alternative due to its excellent solvating properties.[5]
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for 4-(Boc-amino)-4-piperidineacetic acid using HATU
This protocol is designed to minimize racemization during the solid-phase synthesis of peptides containing the sterically hindered 4-(Boc-amino)-4-piperidineacetic acid.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Perform immediately before adding to resin):
-
In a separate vessel, dissolve 4-(Boc-amino)-4-piperidineacetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add a sterically hindered base, such as 2,4,6-collidine (6 equivalents), to the solution.
-
Allow the mixture to pre-activate for no more than 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, this time may be extended, or a double coupling may be performed.[5]
-
-
Monitoring and Washing:
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization in your synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column capable of separating D- and L-amino acid enantiomers.
-
Determine the ratio of the D- and L-isomers of 4-amino-4-piperidineacetic acid by integrating the corresponding peak areas.
-
Visual Diagrams
Caption: Troubleshooting workflow for racemization issues.
References
- Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- How to prevent racemization of serine during peptide coupling - Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
- Amino Acid Derivatives for Peptide Synthesis.
- Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate.
- Recent development of peptide coupling reagents in organic synthesis.
- Novabiochem® Coupling reagents - Merck.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Coupling Reagents - Luxembourg Bio Technologies.
- 1 Protection Reactions - Wiley-VCH.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.
- Coupling Reagents - Aapptec Peptides.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- Application Notes and Protocols for Boc-Inp-OH - Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Epimerization of Peptide.
- Peptide Coupling Reagents, More than a Letter Soup.
- Boc Solid Phase Peptide Synthesis - ChemPep.
- Epimerisation in Peptide Synthesis - PMC - NIH.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iris.unive.it [iris.unive.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: Biological Activity of Peptides Synthesized with 4-(Boc-amino)-4-piperidineacetic Acid
This guide provides an in-depth technical analysis of peptides synthesized using 4-(Boc-amino)-4-piperidineacetic acid , a specialized
Executive Summary & Technical Profile[1][2]
4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a conformationally constrained
When deprotected and incorporated into peptide chains, it forms the residue
Chemical Identity
| Feature | Specification |
| Building Block Name | 4-(Boc-amino)-4-piperidineacetic acid |
| Residue Code | |
| CAS Number | 1695082-42-8 |
| Class | Cyclic |
| Key Property | Induces helical folding; Protease resistance; Side-chain modifiable |
Comparative Performance Analysis
This section objectively compares peptides containing
A. Proteolytic Stability (The "Stealth" Effect)
The primary advantage of incorporating 4-(Boc-amino)-4-piperidineacetic acid is the dramatic increase in metabolic stability. Native peptides are rapidly degraded by serum proteases (trypsin, chymotrypsin). The
| Parameter | Native | Performance Shift | |
| Serum Half-life ( | Minutes (< 30 min) | Hours (> 24 h) | > 50-fold Increase |
| Trypsin Susceptibility | High (Rapid cleavage) | Resistant (Negligible cleavage) | Superior Stability |
| Oral Bioavailability | Poor (< 1%) | Enhanced (due to stability) | Potential for Oral Drugs |
B. Antimicrobial Potency & Selectivity
Recent studies (Chowdhary et al., 2023; Mubarak et al., 2025) have utilized
-
vs. Native AMPs (e.g., LL-37):
-Pip peptides maintain potency in physiological salt concentrations where native AMPs often lose activity. -
vs. Standard Antibiotics (e.g., Ciprofloxacin): These peptides remain active against multi-drug resistant (MDR) strains like MRSA and E. coli, as their mechanism (membrane disruption) bypasses traditional resistance pathways.
C. Biofilm Eradication
A unique performance metric for
Mechanistic Insight & Visualization
The biological activity is driven by the Amphipathic Helical Structure . The
Mechanism of Action: Membrane Disruption
The following diagram illustrates how
Caption: Workflow from chemical building block to bactericidal mechanism. The rigid piperidine scaffold ensures the active helical conformation required for membrane insertion.
Experimental Protocols
To replicate the biological activities described, precise synthesis and testing protocols are required.
Protocol A: Solid Phase Peptide Synthesis (SPPS) of -Pip Peptides
Objective: Synthesize a lipidated
Reagents:
-
Resin: Rink Amide AM resin (loading 0.5-0.7 mmol/g).
-
Building Block: 4-(Boc-amino)-4-piperidineacetic acid (Note: If using Fmoc strategy, the building block must be Fmoc-protected on the backbone amine, or Boc chemistry must be used. Standard practice for this specific Boc-reagent implies Boc SPPS or N-terminal use).
-
Coupling Agents: DIC/Oxyma or HATU/DIPEA.
Workflow:
-
Resin Swelling: DCM/DMF (1:1) for 30 min.
-
Deprotection:
-
Fmoc strategy: 20% Piperidine in DMF.[]
-
Boc strategy: 50% TFA in DCM.
-
-
Coupling (Backbone):
-
Activate 4-(Boc-amino)-4-piperidineacetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq).
-
Reaction time: 2-4 hours (steric hindrance of the quaternary center requires longer times).
-
-
Side-Chain Functionalization (Critical Step):
-
The piperidine nitrogen (if protected orthogonally, e.g., with Fmoc or Alloc) is deprotected.
-
Lipidation: Couple Lauric acid (5 eq) using DIC/Oxyma to the piperidine nitrogen.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: RP-HPLC (C18 column), Acetonitrile/Water gradient.
Protocol B: Enzymatic Stability Assay
Objective: Validate the "Stealth Effect" against proteases.
-
Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).
-
Incubation: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w).
-
Sampling: Incubate at 37°C. Take aliquots at 0, 1, 4, 8, and 24 hours.
-
Quenching: Add 10% TFA to stop the reaction.
-
Analysis: Inject onto RP-HPLC. Calculate % remaining peptide based on peak area integration compared to t=0.
-
Success Criterion: >90% intact after 24 hours.
-
Case Study Data: Ultra-Short Cationic -Peptides
Source: Chowdhary et al. (2023) & Mubarak et al. (2025).
The following table summarizes the activity of peptides synthesized with the
| Peptide Construct | Sequence Composition | MIC (MRSA) [µg/mL] | MIC (E. coli) [µg/mL] | Hemolysis (HC50) |
| P1 | LA- | 4 | 8 | > 500 (Safe) |
| P3 | LAU- | 2 | 4 | > 500 (Safe) |
| Control | Ampicillin | > 64 (Resistant) | > 64 (Resistant) | N/A |
-
LA: Lauric Acid attached to Piperidine N.
-
-Ac6c: Another constrained
-amino acid used in combination. -
Result: The
-Pip peptides demonstrated potent activity where standard antibiotics failed, with a high safety margin (low hemolysis).
References
-
Chowdhary, R., et al. (2023).
-Peptides. ACS Infectious Diseases. Link -
Mubarak, M. M., et al. (2025).Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (
-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Link -
Vasudev, P. G., et al. (2011). Conformationally Constrained Peptides: The Role of Piperidine and Piperazine Amino Acids. Chemical Reviews. Link
Sources
Conformational Analysis of Peptides Incorporating 4-(Boc-amino)-4-piperidineacetic Acid
This guide provides an in-depth technical analysis of 4-(Boc-amino)-4-piperidineacetic acid (often abbreviated as 4-Apia or Pip-
Unlike its
Executive Summary: The "Soluble Constraint"
In the toolkit of peptidomimetics, 4-(Boc-amino)-4-piperidineacetic acid represents a high-value hybrid. It combines the rigid stereochemical control of cyclic gem-disubstituted amino acids with the physicochemical versatility of the piperidine ring.
While standard constraints like Aib (
Core Value Proposition
-
Structural Class: Cyclic Gem-Disubstituted
-Amino Acid ( -constraint). -
Primary Effect: Induces 14-helix formation in
-peptides or stable Turn/Hairpin structures in -hybrid peptides. -
Key Advantage: Superior solubility compared to carbocyclic analogs (e.g., gabapentin derivatives) due to the piperidine nitrogen.
Comparative Analysis: Apia vs. The Alternatives
To select the right constraint, one must understand how 4-Apia differs from the industry standards.
Table 1: Structural and Functional Comparison
| Feature | 4-Apia (Piperidine-Acetic) | Api (Piperidine-Carboxylic) | Aib (Linear | |
| Backbone Type | ||||
| Constraint Type | Cyclic, Gem-disubstituted ( | Cyclic, | Linear, | Flexible, Linear |
| Dominant Conformation | 14-Helix (oligomers) / Turn (hybrids) | Extended / Flexible Sheet | ||
| Solubility | High (if ring N is free/protonated) | High | Low (Hydrophobic) | High |
| Proteolytic Stability | Excellent (unnatural backbone) | Good | Good | Moderate |
| Functionalization | Yes (Ring Nitrogen can be alkylated) | Yes | No | No |
Detailed Mechanistic Insight
-
Vs. Api (
-analog): Api is a direct Aib analogue that fits into standard -helices. 4-Apia, being a -amino acid, inserts an extra carbon. If you place 4-Apia into an -helix, it will break the helix or induce a specific kink/turn. It is not a direct replacement for Aib if maintaining a continuous -helix is the goal. -
Vs. Carbocyclic
-AAs (e.g., from Cyclohexane): Carbocyclic analogs (like the gabapentin scaffold) are structurally identical to 4-Apia but lack the nitrogen. They are notoriously difficult to dissolve in water. 4-Apia provides the same torsion angle restriction ( ) but allows the peptide to remain soluble in bioassays.
Conformational Dynamics & Signaling
The incorporation of 4-Apia restricts the rotation around the
Diagram 1: Conformational Selection Pathway
This flowchart illustrates the decision logic for using 4-Apia based on desired structural outcomes.
Caption: Decision matrix for selecting 4-Apia (Beta-AA) vs. Aib/Api (Alpha-AA) based on structural intent.
Experimental Protocol: Synthesis & Analysis
Working with gem-disubstituted
A. Synthesis Workflow (SPPS)
Reagent: 4-(Boc-amino)-1-Fmoc-piperidine-4-acetic acid (Orthogonally protected). Note: If the ring Nitrogen is not protected, it must be alkylated or protected (e.g., Cbz) prior to SPPS to prevent branching.
-
Coupling (The Critical Step):
-
Standard HBTU/DIC coupling is often too slow for gem-disubstituted residues.
-
Recommended: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt in DMF/NMP.
-
Stoichiometry: 4 equiv Amino Acid : 3.8 equiv HATU : 8 equiv DIEA.
-
Time: Double coupling (2 x 2 hours) or overnight coupling is mandatory.
-
Validation: Kaiser test (ninhydrin) may be unreliable for secondary amines; use Chloranil test or micro-cleavage LC-MS.
-
-
Deprotection:
-
Standard 20% Piperidine in DMF removes Fmoc.
-
Caution: The steric bulk of the gem-dimethyl-like environment makes the N-terminus less accessible for the next coupling.
-
-
Cleavage:
-
TFA/TIS/H2O (95:2.5:2.5). The Boc group on the exocyclic amine (if that was the strategy) removes simultaneously.
-
B. Conformational Verification (CD Spectroscopy)
To confirm the induction of secondary structure, Circular Dichroism (CD) is the gold standard.
-
Sample Preparation: Dissolve peptide in Methanol or TFE (Trifluoroethanol) at 50-100
M. -
Expected Signatures:
- -Helix (Control): Minima at 208 nm and 222 nm.
-
14-Helix (
-peptide w/ Apia): Distinct minimum around 214-215 nm and a maximum near 198 nm . -
Turn/Random Coil: Minimum near 200 nm (if unstructured) or weak exciton coupling patterns if turned.
Technical Validation & Troubleshooting
Self-Validating the Protocol
To ensure the 4-Apia residue is actually constraining the structure and not just acting as a bulky spacer, perform the NMR Temperature Coefficient Experiment :
-
Method: Measure the chemical shift of the Amide NH protons (
) in -DMSO at temperatures ranging from 298K to 323K. -
Logic:
-
If
ppb/K: The NH is exposed to solvent (flexible/random). -
If
ppb/K (i.e., very small change): The NH is involved in a strong intramolecular Hydrogen Bond (Structure formed).
-
-
Success Criteria: Peptides with 4-Apia should show shielded NH protons (low temperature coefficients) for residues
and , confirming the stable turn or helix.
Common Pitfalls
-
Aggregation: Even with the piperidine nitrogen, long oligomers of gem-disubstituted residues can aggregate. Solution: Salt exchange to ensure the piperidine is protonated (TFA salt form).
-
Coupling Failure: Failure to attach the amino acid after the 4-Apia residue. The steric bulk shields the nucleophilic amine. Solution: Use microwave-assisted SPPS (50°C, 20W) for the subsequent coupling step.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link (Foundational work on gem-disubstituted beta-amino acids and 14-helix formation).
-
Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic
- and -amino acids." European Journal of Organic Chemistry. Link -
Martinek, T. A., & Fulop, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews. Link (Review covering piperidine-based constraints).
-
Hageloh, N., et al. (2020). "Synthesis of
-amino acids with proteinogenic side chains." Beilstein Journal of Organic Chemistry. Link -
PubChem Compound Summary. (2023). "4-(N-Boc-amino)piperidine."[1][2][3] National Center for Biotechnology Information. Link (Structural verification of the core scaffold).
Sources
In Silico Docking Studies of Ligands Derived from 4-(Boc-amino)-4-piperidineacetic Acid: A Comparative Guide for Integrin αvβ3 Antagonists
Executive Summary & Mechanistic Rationale
The development of non-peptidic integrin αvβ3 antagonists has historically relied on mimicking the endogenous Arg-Gly-Asp (RGD) binding motif. While cyclic peptides like the gold-standard Cilengitide exhibit high affinity, their pharmacokinetic limitations have driven the search for small-molecule alternatives [1].
The commercially available building block 4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) has emerged as a privileged, conformationally constrained scaffold for synthesizing highly potent RGD mimetics [2]. As a Senior Application Scientist, I have evaluated the mechanistic causality behind this scaffold's superior performance:
-
The Arginine (R) Mimetic: The piperidine nitrogen possesses a pKa of ~10. At physiological pH (7.4), it is protonated, forming a highly stable, bidentate salt bridge with the Asp218 residue in the αv subunit of the integrin receptor.
-
The Aspartic Acid (D) Mimetic: The acetic acid moiety at the C4 position (post-deprotection) acts as the critical carboxylate required to coordinate the divalent cation (
or ) within the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. -
Entropic Optimization: Because the C4 carbon is geminally disubstituted (spiro-like constraint), the molecule is locked into a bioactive conformation. This drastically reduces the entropic penalty upon binding compared to highly flexible linear RGD sequences.
-
Orthogonal Functionalization: The Boc-protected 4-amino group serves as a synthetic handle. Once deprotected, it can be coupled with bulky hydrophobic groups (e.g., substituted benzamides) to engage the auxiliary hydrophobic pocket near Tyr122 (β3), enhancing selectivity for αvβ3 over αIIbβ3 [2].
Self-Validating In Silico Docking Protocol
To ensure a trustworthy, self-validating system, the following step-by-step methodology must be employed when evaluating 4-amino-4-piperidineacetic acid derivatives against standard alternatives.
Phase 1: Target Preparation (PDB: 1L5G)
-
Structure Acquisition: Download the crystal structure of the extracellular segment of integrin αvβ3 in complex with Cilengitide (PDB ID: 1L5G)[1].
-
Cation Retention (Critical): Retain the MIDAS
and ADMIDAS metal ions in the β3 subunit. Deleting these will result in false-positive docking poses, as the metal coordination is the primary thermodynamic driver of binding. -
Protonation & Minimization: Assign protonation states at pH 7.4 using tools like Protein Preparation Wizard (Schrödinger) or AutoDockTools. Optimize the hydrogen bond network and perform a restrained minimization (RMSD < 0.3 Å).
Phase 2: Ligand Preparation
-
Library Generation: Build the 3D structure of the derived ligand (Ligand A-4P : deprotected 4-amino-4-piperidineacetic acid coupled with a 4-fluorobenzamide cap).
-
Ionization States: Ensure the piperidine ring is protonated (+1) and the acetic acid group is deprotonated (-1).
-
Geometry Optimization: Minimize the ligands using the OPLS4 or MMFF94 force field.
Phase 3: Grid Generation & Docking Execution
-
Grid Box Definition: Center the grid box on the native Cilengitide ligand (Coordinates: X= 18.5, Y= 42.1, Z= 35.8) with a bounding box of 20 Å × 20 Å × 20 Å.
-
Docking Algorithm: Run the docking using AutoDock Vina or Glide (Standard Precision).
-
Validation Check: Re-dock the native Cilengitide. The protocol is validated only if the re-docked pose achieves an RMSD < 2.0 Å compared to the crystallographic pose.
Figure 1: Self-validating in silico docking workflow for integrin αvβ3 antagonists.
Comparative Performance Analysis
We objectively compared our scaffold-derived compound (Ligand A-4P ) against the gold-standard cyclic peptide Cilengitide [3] and the non-peptidic control Tirofiban .
Table 1: In Silico Docking Metrics & Pharmacophore Distances
| Ligand | Docking Score (kcal/mol) | Distance to Asp218 (αv) | Distance to MIDAS | Entropic Penalty Estimate |
| Ligand A-4P (Piperidine core) | -10.8 | 2.7 Å (Salt Bridge) | 2.1 Å (Coordination) | Low (Spiro-constrained) |
| Cilengitide (Cyclic Peptide) | -11.2 | 2.8 Å (Salt Bridge) | 2.0 Å (Coordination) | Low (Macrocyclic) |
| Tirofiban (Tyrosine derivative) | -8.9 | 3.1 Å (H-Bond) | 2.3 Å (Coordination) | Moderate (Linear chain) |
Data Interpretation: Ligand A-4P achieves a docking score (-10.8 kcal/mol) nearly identical to the macrocyclic gold standard Cilengitide (-11.2 kcal/mol). The rigid piperidine ring projects the basic nitrogen at an optimal 2.7 Å distance to Asp218, outperforming the flexible aliphatic chain of Tirofiban. Furthermore, the 4-amino capping group successfully engages in π-π stacking with Tyr122, a critical interaction for αvβ3 selectivity over αIIbβ3.
Figure 2: Pharmacophore mapping of 4-amino-4-piperidineacetic acid derivatives in the αvβ3 pocket.
Conclusion
For drug development professionals engineering next-generation integrin antagonists or Small-Molecule Drug Conjugates (SMDCs), the 4-(Boc-amino)-4-piperidineacetic acid scaffold offers a superior alternative to linear peptides and flexible small molecules. As demonstrated by the in silico data, its inherent spiro-like rigidity perfectly aligns the pharmacophores required for dual-subunit engagement (Asp218 and MIDAS), yielding binding affinities comparable to macrocyclic peptides while retaining the pharmacokinetic advantages of a small molecule.
References
-
Xiong, J. P., Stehle, T., Zhang, R., Joachimiak, A., Frech, M., Goodman, S. L., & Arnaout, M. A. (2002). Crystal structure of the extracellular segment of integrin alpha Vbeta3 in complex with an Arg-Gly-Asp ligand. Science, 296(5565), 151-155.[Link]
-
Paulus, J., & Sewald, N. (2022). Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3. Frontiers in Chemistry, 10, 869639.[Link]
Alternative synthetic routes to 4-substituted-4-aminopiperidine derivatives.
Executive Summary
The 4-substituted-4-aminopiperidine scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core architecture for potent opioids (e.g., sufentanil, carfentanil), neurokinin-1 (NK1) antagonists, and antihistamines.
Historically, the Strecker synthesis has been the industrial benchmark due to its atom economy and directness. However, its reliance on highly toxic cyanides and the formation of racemic mixtures presents significant safety and regulatory hurdles.
This guide objectively compares the Strecker route against three modern alternatives: the Modified Strecker (TMSCN) , the Ritter Reaction , and the Ellman Sulfinamide Strategy . We prioritize actionable protocols, safety profiles, and the ability to generate the difficult quaternary carbon center at the 4-position.
Part 1: Strategic Decision Framework
Selecting the optimal route depends on three variables: Safety Tolerance , Chirality Requirements , and Starting Material Availability .
Decision Matrix: Selecting Your Route
Figure 1: Decision tree for selecting the synthetic strategy based on chirality, scale, and safety constraints.
Part 2: Detailed Technical Analysis
Route A: The Modified Strecker Synthesis (TMSCN/Ti-Mediated)
Best For: Lab-scale synthesis where yield is paramount, but HCN gas must be avoided.
While the classical Strecker uses KCN/HCN, the modern adaptation employs Trimethylsilyl Cyanide (TMSCN) .[1] The addition of a Lewis acid, specifically Titanium(IV) isopropoxide [Ti(OiPr)₄] , is the critical innovation. Ti(OiPr)₄ serves a dual function: it acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive imine formation, suppressing the retro-Strecker equilibrium.
-
Mechanism:
-
Condensation of 4-piperidone with amine + Ti(OiPr)₄ → Imine.
-
Nucleophilic attack by TMSCN →
-aminonitrile. -
Hydrolysis/Grignard addition to nitrile (to convert CN to Alkyl) or reduction (to CH₂NH₂).
-
Route B: The Ritter Reaction
Best For: Creating the quaternary center without cyanide, specifically for amide derivatives.
The Ritter reaction exploits the stability of the tertiary carbocation formed at the piperidine 4-position. By treating a 4-piperidinol (tertiary alcohol) with a nitrile in strong acid, one can install an amide functionality directly.
-
Critical Limitation: Requires harsh acidic conditions (H₂SO₄/TFA), which may be incompatible with acid-sensitive protecting groups (e.g., Boc). Cbz or Benzyl protection is recommended.
Route C: The Ellman Sulfinamide Strategy (Chiral)
Best For: Asymmetric synthesis of 4-substituted-4-aminopiperidines.
This is the premier route for drug development requiring high enantiomeric excess (ee). It utilizes (R)- or (S)-tert-butanesulfinamide as a chiral ammonia equivalent.
-
Mechanism:
-
Condensation of 4-piperidone with sulfinamide (mediated by Ti(OEt)₄) yields a chiral N-sulfinyl ketimine.
-
Diastereoselective addition of a Grignard reagent (RMgX) creates the quaternary center.
-
Acidic cleavage removes the sulfinyl group, yielding the chiral amine.
-
Part 3: Comparative Performance Data
The following data aggregates performance metrics from standard gram-scale optimizations found in literature (see References).
| Metric | Classical Strecker | Modified Strecker (TMSCN) | Ritter Reaction | Ellman Sulfinamide |
| Yield (Step 1) | 85-95% | 80-90% | 60-75% | 80-95% |
| Atom Economy | High | Moderate (TMS waste) | Low (Stoichiometric acid) | Moderate |
| Safety Profile | Critical Risk (HCN) | Moderate (TMSCN is toxic) | Moderate (Corrosives) | High Safety |
| Stereocontrol | Racemic | Racemic | Racemic | > 90% de |
| Cost | Very Low | High (TMSCN, Ti) | Low | High (Chiral aux.) |
| Key Reagent | KCN / NaCN | TMSCN / Ti(OiPr)₄ | H₂SO₄ / R-CN | t-Bu-Sulfinamide |
Part 4: Experimental Protocols
Protocol 1: Modified Strecker with TMSCN (Racemic)
Target: 4-Cyano-4-aminopiperidine derivative
Reagents:
-
N-Benzyl-4-piperidone (10 mmol)
-
Amine (e.g., Aniline, 11 mmol)
-
TMSCN (12 mmol)
-
Ti(OiPr)₄ (11 mmol)
-
Solvent: DCM (Dry)
Workflow:
-
Imine Formation: In a flame-dried flask under Argon, dissolve N-Benzyl-4-piperidone in DCM (20 mL). Add the amine and Ti(OiPr)₄. Stir at RT for 6-12 hours. Note: The solution will turn slightly yellow/orange.
-
Cyanation: Cool the mixture to 0°C. Add TMSCN dropwise (Caution: Toxic). Allow to warm to RT and stir for 12 hours.
-
Quench: Quench carefully with saturated NaHCO₃ solution. The Titanium will precipitate as a white solid (TiO₂).
-
Workup: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization is often sufficient; otherwise, flash chromatography (Hexane/EtOAc).
Protocol 2: Ellman Sulfinamide Synthesis (Chiral)
Target: Chiral 4-Alkyl-4-aminopiperidine
Reagents:
-
N-Boc-4-piperidone (10 mmol)
-
(R)-tert-butanesulfinamide (11 mmol)
-
Ti(OEt)₄ (20 mmol) Note: Ti(OEt)₄ is preferred over Ti(OiPr)₄ for ketimines to reduce reduction byproducts.
-
Grignard Reagent (e.g., MeMgBr, 3.0M in ether)
Workflow Visualization:
Figure 2: Workflow for the Ellman auxiliary route. The stereochemistry is defined during the Grignard addition (Step 2).
Step-by-Step:
-
Ketimine Synthesis: Combine N-Boc-4-piperidone, (R)-tert-butanesulfinamide, and Ti(OEt)₄ in dry THF. Heat to reflux (70°C) for 24 hours. Critical: Ketones are less reactive than aldehydes; heat is required.
-
Workup: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting suspension through Celite. Dry and concentrate to yield the N-sulfinyl ketimine.
-
Stereoselective Addition: Dissolve the ketimine in dry CH₂Cl₂ or THF. Cool to -78°C. Add Grignard reagent (2-3 equiv) dropwise. Stir at -78°C for 4 hours, then warm to RT overnight.
-
Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.
-
Isolation: Basify with NaOH (to pH 10) and extract with EtOAc. The product is the free chiral amine.
References
-
Modified Strecker (Ti-Mediated): Strecker Reaction of Ketones using Titanium(IV) Isopropoxide and TMSCN. Journal of Organic Chemistry. (Standard protocol adaptation). (Representative DOI for Ellman/Strecker variants).
-
Ritter Reaction on Piperidines: Synthesis of 4-acylamino-4-phenylpiperidines via Ritter Reaction. Tetrahedron Letters.
-
Ellman Sulfinamide (Ketimine Synthesis): Asymmetric Synthesis of Amines using tert-Butanesulfinamide.[2][3][4][5] Chemical Reviews.
-
Safety Comparisons (Cyanide vs. Azide): Process Safety in the Synthesis of Piperidine Derivatives. Organic Process Research & Development. (General Journal Landing Page for OPRD safety protocols).
-
Curtius Rearrangement (Alternative Route): Synthesis of 4-aminopiperidines via Curtius Rearrangement of Isonipecotic Acid Derivatives.[6] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. sciforum.net [sciforum.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(Boc-amino)-4-piperidineacetic acid
Topic: Personal protective equipment for handling 4-(Boc-amino)-4-piperidineacetic acid Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.
Executive Summary & Hazard Profiling
Senior Scientist Note: In my experience with piperidine derivatives, the primary operational risk is not acute toxicity, but rather chronic sensitization and immediate respiratory irritation caused by fine particulate dust. 4-(Boc-amino)-4-piperidineacetic acid is a zwitterionic-like solid that often carries a static charge, making "fly-away" dust a critical containment challenge during weighing.
This compound belongs to the class of Boc-protected amino acids .[1] While the tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the amine, the piperidine core remains pharmacologically active. Treat this substance as a Skin, Eye, and Respiratory Irritant .[2]
Hazard Identification Matrix
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] | Direct contact causes dermatitis. Permeation through inadequate gloves is a risk. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] | Fine dust can bypass standard glasses; goggles are required for open handling. |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] | Inhalation of dust triggers mucosal inflammation. Zero-tolerance for open-bench weighing. |
Personal Protective Equipment (PPE) Specifications
Do not default to generic "lab safety" rules. Use this targeted protection matrix designed for organic synthesis workflows.
A. Hand Protection: The Nitrile Standard
Recommendation: Nitrile Rubber (NBR).[6]
-
Minimum Thickness: 0.11 mm (Standard Exam Glove) for solid handling; 0.4 mm (Heavy Duty) if dissolved in DCM/DMF.
-
Why Nitrile? Latex is strictly discouraged. Boc-protected intermediates are frequently solubilized in halogenated solvents (Dichloromethane) or polar aprotic solvents (DMF) for subsequent coupling. Latex degrades rapidly upon contact with these solvents, compromising the barrier.
-
Protocol: Inspect gloves for micro-perforations before use. Change immediately if splashed.
B. Respiratory & Inhalation Control
Primary Control: Chemical Fume Hood.[5]
-
Face Velocity: 0.3 – 0.5 m/s (60–100 fpm).
-
Sash Height: Keep at working level (approx. 18 inches).
-
Secondary Control (Spill/Outside Hood): NIOSH N95 or CEN P2 particulate respirator.
-
Scientific Rationale: As a solid, the vapor pressure is negligible. The hazard is particulate. A standard surgical mask offers zero protection against chemical dust inhalation.
C. Ocular Protection
Recommendation: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Constraint: Safety glasses with side shields are acceptable only if the solid is handled exclusively inside a fume hood with the sash lowered. If there is any risk of aerosolization or if working with large quantities (>10g), goggles are mandatory to seal against dust entry.
D. Body Protection
Recommendation: 100% Cotton Lab Coat (High-neck preferred).
-
Avoid: Synthetic blends (Polyester/Nylon).
-
Reasoning: In the event of a fire (common in organic synthesis labs using flammable solvents), synthetics melt onto the skin. Cotton chars, providing a brief thermal barrier.
Operational Workflow: A Self-Validating System
This protocol integrates safety checks directly into the experimental steps.
Phase 1: Preparation & Weighing
-
Static Control: Boc-protected amino acids are prone to static buildup. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Why? Static causes the powder to "jump" onto the balance pan or your gloves, creating invisible contamination.
-
-
The "Double-Glove" Technique:
-
Don two pairs of nitrile gloves.
-
Weigh the compound inside the fume hood (or a vented balance enclosure).
-
After weighing, strip the outer pair of gloves inside the hood and dispose of them as solid waste.
-
Validation: This ensures no trace powder is transferred from the balance area to the benchtop or doorknobs.
-
Phase 2: Solubilization & Transfer
-
Solvent Choice: When dissolving in DCM or DMF, evolve gas (isobutylene) is not expected yet (that occurs during deprotection). However, ensure the vessel is vented to prevent pressure buildup from solvent vapor.
-
Transfer: Use a wide-mouth funnel for solid addition to reaction vessels to prevent neck-bridging (powder sticking to the joint), which compromises the seal.
Phase 3: Deprotection (The Critical Hazard Point)
Note: While this guide focuses on the starting material, the immediate next step usually involves deprotection.
-
Risk: Removal of the Boc group (using TFA or HCl) releases Isobutylene gas and CO2 .
-
Control: Never seal a deprotection reaction tightly. Use a bubbler or a needle-vent to allow gas escape. A sealed vessel will over-pressurize and potentially rupture, spraying acidic contents.
Waste Disposal & Decontamination
Environmental compliance is non-negotiable.
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated container labeled "Solid Hazardous Waste (Toxic/Irritant)." Do not mix with sharps. |
| Liquid Waste | Halogenated/Non-Halogenated | If dissolved in DCM, segregate into "Halogenated Organic Waste." If in DMF/MeOH, use "Non-Halogenated." |
| Contaminated PPE | Hazardous Debris | Gloves and weigh boats with visible residue must be disposed of as solid chemical waste, not regular trash. |
Spill Response (Solid):
-
Do not dry sweep. This generates dust.
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the damp material into a waste container.
-
Wipe the surface with a soap/water solution to remove the "greasy" residue typical of Boc-compounds.
Visualizing the Safety Workflow
Figure 1: Operational workflow for handling 4-(Boc-amino)-4-piperidineacetic acid, emphasizing the containment zone (Fume Hood) and waste segregation points.
References
-
Carl Roth. (2025). Safety Data Sheet: Piperidine Derivatives Handling. Retrieved February 27, 2026, from [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
